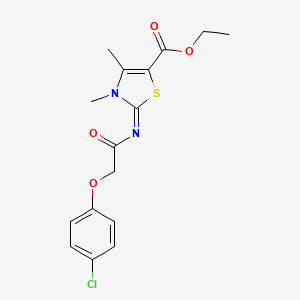

(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Description

The compound “(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate” is a structurally complex molecule featuring a 2,3-dihydrothiazole core substituted with methyl groups at positions 3 and 4, an ethyl carboxylate at position 5, and a (Z)-configured imino group at position 2 linked to a 4-chlorophenoxyacetyl moiety. The ethyl ester enhances lipophilicity, which may influence bioavailability and environmental persistence. Computational studies using density-functional theory (e.g., Colle-Salvetti methods) could predict its electronic properties and reactivity , while crystallographic analysis via SHELX software might resolve its stereochemistry .

Properties

IUPAC Name |

ethyl 2-[2-(4-chlorophenoxy)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O4S/c1-4-22-15(21)14-10(2)19(3)16(24-14)18-13(20)9-23-12-7-5-11(17)6-8-12/h5-8H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJDLGBNVOZFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)COC2=CC=C(C=C2)Cl)S1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with an appropriate electrophile.

Acetylation and Imination: The acetyl group is introduced through acetylation reactions, followed by imination to form the imino group.

Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential antimicrobial and antiproliferative properties. It has shown promise in inhibiting the growth of certain bacterial and fungal species, as well as cancer cell lines .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infections and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of bacterial lipids, leading to cell death . In cancer research, it may interfere with cell signaling pathways, inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes align with several classes of agrochemicals. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

*Estimated based on structural analysis.

Key Findings:

Structural Similarities: The target compound shares a thiazole ring with TCMTB, a fungicide that disrupts microbial membranes . However, the dihydrothiazole core and ethyl carboxylate in the target compound may enhance stability and reduce volatility compared to TCMTB. Unlike cloprop’s carboxylic acid group, the target compound’s acetyl-imino linkage may alter uptake and translocation in plant tissues. The triazole ring in propiconazole and the thiazole in the target compound both inhibit fungal pathways but target different biochemical processes (ergosterol synthesis vs. mitochondrial respiration).

The (Z)-imino configuration may influence stereoselective interactions with biological targets, a feature absent in non-chiral analogs like TCMTB.

Research Gaps :

- Empirical data on the compound’s pesticidal efficacy, toxicity, and environmental fate are lacking. Computational models (e.g., density-functional theory ) could predict its degradation pathways, while crystallography (via SHELX ) might clarify its active conformation.

Biological Activity

(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

-

Antitumor Activity :

- Thiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. Research indicates that compounds with a thiazole moiety can induce apoptosis in cancer cells through mitochondrial pathways and modulation of Bcl-2 family proteins .

- The compound's structure suggests potential interactions with DNA or RNA synthesis pathways, which could inhibit tumor growth and proliferation.

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Efficacy in Biological Assays

A series of studies have evaluated the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Induction of apoptosis via Bcl-2 modulation |

| Study 2 | HT29 (colon cancer) | 1.98 ± 1.22 | Inhibition of DNA synthesis |

| Study 3 | Jurkat (T-cell leukemia) | <10 | Cytotoxicity via mitochondrial pathway |

Case Studies

-

Case Study on Antitumor Activity :

In a controlled study involving human glioblastoma cells, derivatives similar to this compound showed promising results with IC50 values significantly lower than standard treatments like doxorubicin. Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic contacts . -

Case Study on Antimicrobial Effectiveness :

A recent investigation into the antimicrobial properties of thiazole derivatives found that compounds with similar structures to our compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents like chlorophenoxy groups in enhancing antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.